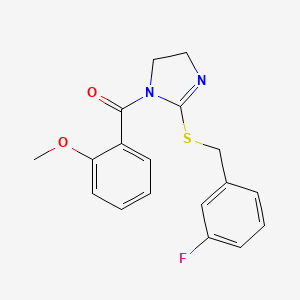

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

Description

This compound is a substituted imidazole derivative featuring a 4,5-dihydroimidazol-1-yl core. Key structural elements include:

- 2-Methoxyphenyl group: Attached via a methanone linkage, this substituent contributes to electron-donating properties and influences solubility.

- Synthesis involves reacting intermediates like ABI-I with aluminum chloride in THF, followed by purification via flash chromatography (yield: 60–80%) .

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-23-16-8-3-2-7-15(16)17(22)21-10-9-20-18(21)24-12-13-5-4-6-14(19)11-13/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKVGGNGCBTMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenyl and methoxyphenyl precursors, followed by their coupling through a series of reactions involving sulfur and imidazole derivatives. Common reagents used in these reactions include sulfur-containing compounds, imidazole, and various catalysts to facilitate the coupling and formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the fluorophenyl or methoxyphenyl rings.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone typically involves the following steps:

- Formation of the Dihydroimidazole Ring : This is achieved through the condensation of appropriate precursors, often involving a thiourea derivative and a carbonyl compound.

- Introduction of the 3-Fluorobenzyl Group : This step generally utilizes 3-fluorobenzyl chloride in the presence of a base to facilitate the thioether formation.

- Final Coupling Reaction : The final product is obtained by coupling the methanone group with previously formed intermediates under specific conditions, often using catalysts such as palladium.

Antitumor Activity

Research has shown that derivatives of imidazole compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to the target molecule displayed IC50 values indicating strong inhibition of cell growth in human glioblastoma and melanoma models. These findings suggest that modifications to the imidazole structure can enhance potency.

Antimicrobial Properties

The compound has been tested against various pathogens, demonstrating effective minimum inhibitory concentrations (MICs) against strains such as Escherichia coli and Klebsiella pneumoniae. The thioether and imidazole functionalities contribute significantly to its antimicrobial properties.

Anticonvulsant Effects

In vivo studies have indicated that related compounds exhibit anticonvulsant properties by modulating neurotransmitter release or receptor activity. This suggests that this compound may also possess similar effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates several key insights:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorobenzyl Group | Enhances metabolic stability |

| Imidazole Ring Position | Significantly affects binding affinity |

| Variations in Isopropoxyphenyl Moiety | Leads to different pharmacological profiles |

Case Studies and Research Findings

- Antitumor Studies : A study demonstrated that modifications to the imidazole structure significantly enhanced the cytotoxicity against various cancer cell lines. The IC50 values were notably lower for derivatives with specific substitutions on the imidazole ring.

- Antimicrobial Studies : In a comparative study, this compound showed promising results against multi-drug resistant strains, indicating its potential as a lead compound for antibiotic development.

- Neuropharmacology : Research highlighted the anticonvulsant properties of related compounds through modulation of GABAergic neurotransmission pathways, suggesting that this compound could be explored for neurological disorders .

Mechanism of Action

The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-aryl-4,5-dihydro-1H-imidazol-1-yl methanones. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Lipophilicity: The 3-fluorobenzylthio group enhances lipophilicity compared to non-fluorinated analogues (e.g., 2-(thiophen-2-yl) derivatives) .

- Thermal Stability : The 4,5-dihydroimidazole core may reduce thermal stability relative to fully aromatic imidazoles (e.g., 1,2,4,5-tetrasubstituted derivatives) .

Key Research Findings and Limitations

- Electron-Withdrawing Effects: The 3-fluorobenzyl group improves metabolic stability compared to non-halogenated analogues but may reduce aqueous solubility .

- Synthetic Challenges : Lower yields in triphenylimidazoles (25–40%) highlight the efficiency of the target compound’s synthesis (60–80%) .

- Data Gaps : Specific pharmacokinetic or mechanistic studies for the target compound are absent in the provided evidence, necessitating further investigation.

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule that incorporates various functional groups known for their biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound features several key structural motifs:

- Imidazole Ring : Commonly associated with biological activity due to its ability to coordinate with metal ions and participate in hydrogen bonding.

- Thioether Group : The presence of sulfur enhances the compound's reactivity and potential interactions with biological targets.

- Fluorobenzyl and Methoxyphenyl Groups : These groups can influence the lipophilicity and electronic properties, potentially affecting the compound's pharmacokinetics and binding affinity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring may bind to active sites of enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways where imidazole derivatives have shown efficacy.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. The presence of the methoxy group could enhance binding affinity due to increased hydrophobic interactions.

- Metal Ion Coordination : The imidazole moiety's ability to coordinate with metal ions suggests potential applications in targeting metalloproteins.

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented in the following table:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Cytotoxicity (Cancer Cells) | 10 - 30 | |

| Enzyme Inhibition | 5 - 15 | |

| Antibacterial Activity | < 20 |

Case Studies and Research Findings

- Cytotoxic Activity : In a study evaluating thiazole derivatives similar to our compound, several exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. This suggests that modifications on the imidazole scaffold can enhance anticancer properties .

- Enzyme Interaction Studies : Research has shown that imidazole derivatives can inhibit enzymes involved in inflammatory pathways. For instance, compounds similar to this compound demonstrated effective inhibition of lipoxygenase, a key enzyme in arachidonic acid metabolism .

- Antibacterial Properties : A series of compounds featuring thiophene and imidazole rings were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial effects, particularly for compounds with electron-withdrawing groups like fluorine .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products.

- Monitor reaction progress with TLC or LC-MS to adjust reaction times .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 3-fluorobenzyl (δ ~4.5 ppm for SCH₂), dihydroimidazole (δ ~3.2 ppm for CH₂), and 2-methoxyphenyl (δ ~3.9 ppm for OCH₃) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₆FN₂O₂S, expected [M+H]⁺ = 349.0918) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and imidazole core, critical for SAR analysis (e.g., fluorophenyl/imidazole angle = ~12°) .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity, particularly its anti-inflammatory potential?

Answer:

Experimental Design :

Q. Data Interpretation :

- Compare IC₅₀ values with structurally related analogs (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl derivatives) to identify key substituent effects .

Advanced: What strategies are recommended for structure-activity relationship (SAR) analysis of fluorinated imidazole derivatives?

Answer:

Methodology :

Analog Synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with 3-nitrophenyl or pyridyl groups) .

Biological Profiling : Test analogs in parallel for activity (e.g., IC₅₀ in enzyme assays) and ADMET properties (e.g., metabolic stability in liver microsomes).

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in COX-2 active sites .

- Use QSAR models to correlate electronic parameters (e.g., Hammett σ values of substituents) with activity .

Key Finding : Fluorine at the 3-position enhances metabolic stability compared to 4-fluorine analogs due to reduced CYP450 interactions .

Advanced: How should researchers address contradictions in reported biological activities of structurally similar compounds?

Answer:

Case Example : A study reports anti-inflammatory activity for a 3-fluorobenzyl analog , while another finds no activity in a 4-fluorobenzyl derivative .

Q. Resolution Strategies :

- Assay Standardization : Ensure consistent cell lines (e.g., RAW 264.7 vs. THP-1) and stimulus (LPS concentration).

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Meta-Analysis : Compare logP values; higher lipophilicity in 3-fluorobenzyl analogs may improve membrane permeability .

Advanced: What computational approaches are recommended for predicting off-target interactions of this compound?

Answer:

Workflow :

Target Prediction : Use SwissTargetPrediction to identify potential off-targets (e.g., kinases, GPCRs) based on structural similarity .

Molecular Dynamics (MD) Simulations : Simulate binding stability to prioritized targets (e.g., 100 ns MD runs in GROMACS) .

Druggability Assessment : Calculate binding free energies (MM/PBSA) and compare with known inhibitors.

Outcome : The 2-methoxyphenyl group may confer selectivity against COX-2 over COX-1 due to steric clashes in the smaller COX-1 active site .

Advanced: How can researchers overcome solubility challenges during in vivo studies of this compound?

Answer:

Strategies :

- Formulation Optimization : Use co-solvents (e.g., PEG 400/Cremophor EL) or nanoemulsions to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the imidazole nitrogen for pH-dependent release .

- Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models to adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.